(((9H-Fluoren-9-yl)methoxy)carbonyl)glycyl-L-tyrosine
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Overview
Description
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-(4-hydroxyphenyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-(4-hydroxyphenyl)propanoic acid typically involves the protection of amino acids using the Fmoc group. The Arndt-Eistert protocol is a common method used, starting from commercially available N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids. This method leads to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps and with high yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale peptide synthesis techniques, which include the use of automated peptide synthesizers and solid-phase synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-(4-hydroxyphenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction is used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure high yields and purity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deprotected amino acids.
Scientific Research Applications
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-(4-hydroxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.
Industry: Utilized in the production of synthetic peptides for research and pharmaceutical applications
Mechanism of Action
The mechanism of action of 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-(4-hydroxyphenyl)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted side reactions during peptide chain elongation. The Fmoc group can be removed under mild basic conditions, allowing the amino group to participate in subsequent coupling reactions.
Comparison with Similar Compounds
Similar Compounds
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy)acetic acid: Another Fmoc-protected amino acid derivative used in peptide synthesis.
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: A similar compound with a different side chain, also used in peptide synthesis.
N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected β-amino acids: These compounds are synthesized using the Arndt-Eistert protocol and are used in the synthesis of β-peptides.
Uniqueness
The uniqueness of 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-(4-hydroxyphenyl)propanoic acid lies in its specific structure, which includes a hydroxyphenyl group. This structure provides unique properties that can be exploited in various chemical and biological applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C26H24N2O6 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C26H24N2O6/c29-17-11-9-16(10-12-17)13-23(25(31)32)28-24(30)14-27-26(33)34-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23,29H,13-15H2,(H,27,33)(H,28,30)(H,31,32) |
InChI Key |
NCKBLVCKVPALHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NC(CC4=CC=C(C=C4)O)C(=O)O |
Origin of Product |
United States |
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